![molecular formula C23H25ClN2O5 B2887351 2-(4-chlorophenoxy)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylpropanamide CAS No. 851404-28-9](/img/structure/B2887351.png)
2-(4-chlorophenoxy)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H25ClN2O5 and its molecular weight is 444.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have been tested against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The research indicates that quinazoline derivatives can be effective in inhibiting the growth of these microorganisms, suggesting a potential application in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Anti-inflammatory and Analgesic Activities
Some quinoline and isoquinoline derivatives have been investigated for their anti-inflammatory and analgesic properties. These studies reveal that certain compounds exhibit significant activity against inflammation and pain, comparable to standard drugs, with reduced gastrointestinal toxicity and lipid peroxidation. This suggests their potential application in developing safer anti-inflammatory and analgesic medications (Alam et al., 2011).
Antimalarial Effects
The synthesis and evaluation of quinoline derivatives for antimalarial effects have also been explored. These compounds show potent activity in mouse models of malaria, indicating their potential as new antimalarial agents. This research underscores the importance of quinoline derivatives in the ongoing search for effective treatments against malaria (Kesten, Johnson, & Werbel, 1987).
Neuroleptic Properties
Hexahydro[1,4]oxazino[3,4-a]isoquinolines have been synthesized and assessed for their neuroleptic properties. Some of these compounds have demonstrated activity in behavioral tests, indicating their potential application in developing new treatments for psychiatric disorders (Clarke et al., 1978).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c1-23(2,31-16-7-5-15(24)6-8-16)22(28)25-12-11-14-13-17-18(29-3)9-10-19(30-4)20(17)26-21(14)27/h5-10,13H,11-12H2,1-4H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNYXHPTPEUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
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